2-(2,4-Dichlorophenoxy)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCMNBRZMKANQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870474 | |
| Record name | 2-(2,4-Dichlorophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120-67-2, 14866-28-5 | |
| Record name | 2-(2,4-Dichlorophenoxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(2,4-Dichlorophenoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Dichlorophenyl)ethane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4-DICHLOROPHENOXY)ETHANOL | |
| Source | DTP/NCI | |
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| Record name | 2-(2,4-Dichlorophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dichlorophenoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-(2,4-DICHLOROPHENOXY)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N34K7N6Q37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis and Derivatization Methodologies for 2 2,4 Dichlorophenoxy Ethanol
Established Synthetic Routes for 2-(2,4-Dichlorophenoxy)ethanol
The primary method for synthesizing this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This well-established reaction involves the formation of an ether from an organohalide and an alkoxide. wikipedia.org In this specific synthesis, the reaction proceeds via an SN2 mechanism, where a nucleophile attacks an electrophilic carbon atom, resulting in the formation of a new ether linkage. wikipedia.orgmasterorganicchemistry.com
A key example of the synthesis is a condensation reaction between a phenol (B47542) and an alcohol derivative. A simple and selective protocol involves reacting 2,4-dichlorophenol (B122985) with 2-chloroethanol (B45725). thieme-connect.com This reaction can be effectively promoted by a base, such as potassium carbonate (K₂CO₃), in a solvent like methanol (B129727) at room temperature. thieme-connect.com This method is notable for its mild conditions and good yields for O-alkylated products. thieme-connect.com The process involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group to form the ether bond. wikipedia.orgmasterorganicchemistry.com
Table 1: Reaction Conditions for Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |
| 2,4-Dichlorophenol | 2-Chloroethanol | K₂CO₃ | Methanol | Room Temp. | 65% | thieme-connect.com |
The selection of precursors is critical for the synthesis of the target compound.
2,4-Dichlorophenol : This molecule serves as the nucleophilic precursor. In the presence of a base, its hydroxyl group is deprotonated to form the 2,4-dichlorophenoxide ion, which is a potent nucleophile. wikipedia.org
2-Chloroethanol, 2-Bromoethanol, or Ethylene (B1197577) Oxide : These compounds act as the two-carbon electrophilic precursors. chemicalbook.comvulcanchem.com The carbon atom bonded to the halogen (in 2-chloroethanol or 2-bromoethanol) or the carbons in the strained ring (of ethylene oxide) are electron-deficient and thus susceptible to nucleophilic attack by the phenoxide. wikipedia.orgvulcanchem.com
It is important to distinguish the synthesis of this compound from that of the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). The synthesis of 2,4-D involves the condensation of 2,4-dichlorophenol with chloroacetic acid , not a two-carbon alcohol precursor. miracosta.eduwikipedia.org
Table 2: Key Precursors and Their Roles
| Precursor | Chemical Class | Role in Synthesis |
| 2,4-Dichlorophenol | Chlorinated Phenol | Nucleophile (after deprotonation) |
| 2-Chloroethanol | Haloalcohol | Electrophile |
| Ethylene Oxide | Epoxide | Electrophile |
| Potassium Carbonate | Inorganic Base | Promotes reaction by deprotonating phenol |
Advanced Derivatization Techniques for Structural Modification
The terminal hydroxyl group of this compound is a key site for structural modifications, allowing for the creation of various derivatives through techniques such as esterification and amidation.
The alcohol functional group in this compound can undergo esterification to form ester derivatives. This classic reaction typically involves reacting the alcohol with a carboxylic acid or, more commonly, a more reactive acyl chloride or acid anhydride (B1165640) in the presence of a catalyst or a base to neutralize the acidic byproduct. While this reaction is chemically feasible, specific examples of ester derivatives synthesized directly from this compound are not prominently detailed in the surveyed literature. The related compound, 2,4-dichlorophenoxyacetic acid, is frequently converted into various esters, such as its isopropyl or butyl esters. chemicalbook.comwho.int
The synthesis of amide derivatives from this compound involves converting the hydroxyl group into an amine, which can then react with an acyl chloride or carboxylic acid. A more direct route has been used to synthesize N-substituted amide derivatives. For instance, the compound 2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide is synthesized in a two-step process where 2,4-dichlorophenol first reacts to form the parent this compound, which is then subjected to amidation. vulcanchem.com
While numerous studies report the synthesis of amide and thiourea (B124793) derivatives of the related 2,4-dichlorophenoxyacetic acid structure, specific research detailing the synthesis of thiourea derivatives starting from this compound is limited. mdpi.comresearchgate.net
Green Chemistry Approaches in this compound Synthesis
Efforts to develop more environmentally benign synthetic methods are a key focus of modern chemistry. In the context of synthesizing phenoxyethanols, green chemistry principles are being applied to reduce waste, lower energy consumption, and avoid hazardous substances. zenodo.org
A significant green advancement is the development of synthesis protocols that operate under milder conditions. The base-mediated condensation of 2,4-dichlorophenol and 2-chloroethanol at room temperature represents a more energy-efficient path compared to traditional methods that require heating. thieme-connect.com This approach minimizes energy costs and the potential for side reactions that can occur at elevated temperatures.
Other green strategies explored for related compounds, which could be applicable here, include solvent-free reactions and the use of inorganic solid supports like silica (B1680970) or zeolites, sometimes in conjunction with microwave assistance to enhance reaction rates. rsc.org These methods aim to eliminate the use of volatile and often toxic organic solvents, which are a major source of chemical waste. rsc.org
Analytical Verification of Synthesized Compounds (e.g., NMR, Mass Spectrometry)
The structural confirmation of synthesized this compound and its derivatives is crucial for verifying the outcome of a chemical reaction. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to elucidate the molecular structure and confirm the identity and purity of the target compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For derivatives of 2-(2,4-dichlorophenoxy)acetic acid, both ¹H and ¹³C NMR are used to confirm their structures. mdpi.com
For example, in the analysis of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(2,5-dimethylphenyl)thioureido)ethyl)acetamide, a derivative of the 2,4-D family, specific chemical shifts in the ¹H NMR spectrum confirm the presence of aromatic protons, the CH₂ group, and methyl groups. mdpi.com The corresponding ¹³C NMR spectrum shows signals for the carbonyl (C=O) and thione (C=S) carbons, aromatic carbons, and the CCl₃ group, providing a complete structural map. mdpi.com While specific data for this compound is not detailed in the provided context, the analytical approach for its derivatives is well-established. For instance, the ¹³C NMR spectrum of 2-(2,4-Dichlorophenoxy)ethyl N-(3-trifluoromethylphenyl)carbamate has been documented. nih.gov Similarly, ¹H NMR data for related compounds like (E)-benzaldehyde O-(2-(2,4-dichlorophenoxy)acetyl) oxime is available and shows characteristic peaks for the aromatic and methylene (B1212753) protons. google.com
¹H NMR Data for a Related Derivative: (E)-benzaldehyde O-(2-(2,4-dichlorophenoxy)acetyl) oxime google.com
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 7.66 | m | 2H, Aromatic |
| 7.33 | m | 4H, Aromatic |
| 7.17 | dd | 1H, Aromatic (J = 8.8, 2.6 Hz) |
| 6.88 | d | 1H, Aromatic (J = 8.8 Hz) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. It is frequently used in combination with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS) for the analysis of phenoxy herbicides and their derivatives. nih.govepa.gov
In the analysis of 2,4-Dichlorophenoxyacetic acid (2,4-D), the parent compound of this family, LC-MS/MS is used to monitor specific parent-daughter ion transitions. epa.gov For 2,4-D, the monitored transitions are typically m/z 219 → 161 (for quantification) and m/z 221 → 163 (for confirmation). epa.gov For its metabolite, 2,4-dichlorophenol (2,4-DCP), the transitions m/z 161 → 125 and m/z 163 → 127 are used. epa.gov
GC-MS is also widely employed, often after a derivatization step to make the analytes more volatile. For instance, the analysis of the trimethylsilyl (B98337) (TMS) derivative of 2,4-D shows a characteristic molecular ion peak in the mass spectrum that confirms its identity. researchgate.net The mass spectrum of the TMS derivative of 2,4-D exhibits a maximum ion at m/z = 292, while the derivative of its degradation product, 2,4-dichlorophenol, shows a maximum ion at m/z = 234. researchgate.net These fragmentation patterns are essential for unambiguous identification in complex samples. nih.gov
LC-MS/MS Transitions for 2,4-D and its Metabolite epa.gov
| Compound | Parent Ion (m/z) | Daughter Ion (m/z) | Purpose |
|---|---|---|---|
| 2,4-D | 219 | 161 | Quantification |
| 2,4-D | 221 | 163 | Confirmation |
| 2,4-DCP | 161 | 125 | Quantification |
Environmental Dynamics and Fate of 2 2,4 Dichlorophenoxy Ethanol
Occurrence and Distribution in Environmental Compartments
Specific monitoring data on the occurrence and distribution of 2-(2,4-Dichlorophenoxy)ethanol in the environment are not extensively documented. This is primarily because as a 2,4-D ester, it is expected to degrade rapidly into 2,4-D acid in most environmental settings. orst.edu Therefore, environmental monitoring programs are more likely to detect the more persistent and mobile 2,4-D acid. The distribution of the parent ester is transient, governed by its rapid hydrolysis upon entering aquatic or terrestrial systems.
In aquatic environments, 2,4-D esters like this compound are generally non-persistent. wikipedia.org The primary transformation process is hydrolysis, which separates the compound into 2,4-D acid and the corresponding alcohol. invasive.org This process is influenced by pH, with hydrolysis being significantly faster in alkaline waters. juniperpublishers.comfao.org For instance, the half-life of the 2-ethylhexyl ester of 2,4-D is 48 days at a neutral pH of 7, but decreases to just 2.2 days at a pH of 9. fao.org Similarly, the average de-esterification half-life of 2,4-D butoxyethyl ester (2,4-D BEE) in natural waters was found to be as short as 2.6 hours. epa.gov
Given this rapid degradation, significant concentrations of intact this compound are not expected to persist in surface water or leach into groundwater. cdc.gov The resulting 2,4-D acid, however, is water-soluble and mobile, and has been detected at low concentrations in streams and shallow groundwater in both rural and urban areas. wikipedia.org The accumulation of 2,4-D in bottom sediments is not expected. who.int While the ester forms can be toxic to aquatic life, the rapid hydrolysis to the less toxic acid form mitigates this risk. wikipedia.org
Table 1: Environmental Half-Life of 2,4-D and Related Esters in Various Compartments
| Compound Form | Compartment | Condition | Half-Life | Citation |
|---|---|---|---|---|
| 2,4-D Acid/Ester/Amine | Soil | General | ~10 days | orst.edu |
| 2,4-D Ethylhexyl Ester (EHE) | Soil | General | 1-14 days (median 2.9 days) | orst.edu |
| 2,4-D Acid | Soil | Aerobic Mineral Soil | 6.2 days | wikipedia.org |
| 2,4-D Acid | Water | Aerobic | 15 days | wikipedia.org |
| 2,4-D Acid | Water | Anaerobic | 41-333 days | wikipedia.org |
| 2,4-D Butoxyethyl Ester (BEE) | Natural Waters (various sites) | pH 5.4-8.2 | 2.6 hours (average) | epa.gov |
In terrestrial systems, 2,4-D esters are rapidly converted to the acid form upon contact with soil. invasive.org This transformation is primarily due to rapid hydrolysis, which can be both a chemical and microbial-mediated process. juniperpublishers.comepa.govwho.int The rate of this hydrolysis can be influenced by factors such as soil moisture, with decreasing moisture potentially slowing the rate of ester hydrolysis. juniperpublishers.com
Once converted to 2,4-D acid, its fate in soil is governed by two main factors: adsorption and biodegradation. 2,4-D acid has a low binding affinity in mineral soils, which gives it high mobility and the potential to leach. orst.eduwikipedia.org However, its adsorption increases in soils with higher organic matter content and lower pH. fao.org The rapid biodegradation of 2,4-D acid in most soils typically prevents significant downward movement into groundwater under normal field conditions. fao.org The persistence of 2,4-D acid in soil is generally short, with reported half-lives often ranging from a few days to a few weeks. orst.educdc.gov
The potential for a pesticide to be present in the atmosphere is related to its volatility. Some ester formulations of 2,4-D, particularly short-chain esters like butyl or isopropyl esters, are known to be volatile, which can lead to atmospheric drift after application. who.intinchem.org To mitigate this, the use of these highly volatile esters has been largely replaced by low-volatile esters or amine salts. who.intinchem.org
Environmental Transformation and Degradation Pathways
The primary transformation pathway for this compound in the environment is its rapid de-esterification or hydrolysis. This process breaks the ester bond, yielding 2,4-Dichlorophenoxyacetic acid (2,4-D) and ethylene (B1197577) glycol. epa.gov This initial step is crucial as it converts the parent compound into the more studied 2,4-D acid, which then undergoes further degradation. The hydrolysis can occur through both abiotic and biotic (microbial-mediated) processes. epa.gov
Following hydrolysis, the environmental fate is that of 2,4-D acid. The dominant degradation process for 2,4-D acid is microbial activity. cdc.gov This biodegradation is a key factor in its environmental persistence. Photodegradation on soil and in water can also occur but is generally considered a slower process compared to microbial breakdown. juniperpublishers.comfao.org Major photodegradation products that have been identified include 1,2,4-benzenetriol (B23740) and 2,4-dichlorophenol (B122985). juniperpublishers.com
The biodegradation of 2,4-D acid by microorganisms is the most significant pathway for its removal from the environment. cdc.govinchem.org The process is typically rapid in environments with adapted microbial populations, such as agricultural soils where the herbicide has been previously applied. who.int
The metabolic pathway for 2,4-D degradation has been extensively studied. It generally begins with the cleavage of the acetic acid side chain from the aromatic ring, a reaction catalyzed by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA). nih.gov This initial step forms the intermediate compound 2,4-dichlorophenol (2,4-DCP). nih.gov
From 2,4-DCP, the pathway continues with the hydroxylation of the aromatic ring to form dichlorocatechol. nih.gov This is followed by the cleavage of the aromatic ring, a critical step in detoxification. The ring is opened, and subsequent enzymatic reactions further break down the molecule into simpler compounds like 2-chloromaleylacetate, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov
A diverse range of microorganisms capable of degrading 2,4-D have been isolated from various environments, particularly from soil. wikipedia.orgnih.gov The ability to break down this herbicide is not limited to a single genus but is found across numerous bacterial and fungal species. The presence of these microbes is a primary reason for the relatively low persistence of 2,4-D in many soil and water environments. wikipedia.org
Repeated applications of 2,4-D to soil can stimulate the growth of these degrading microorganisms, leading to faster breakdown rates in subsequent applications. inchem.orgwho.int Numerous studies have identified specific microbial strains with high degradation efficiency.
Table 2: Examples of Microbial Genera Involved in 2,4-D Degradation
| Microbial Genus | Type | Citation |
|---|---|---|
| Cupriavidus | Bacteria | nih.govnih.gov |
| Pseudomonas | Bacteria | nih.govresearchgate.net |
| Sphingomonas / Novosphingobium | Bacteria | nih.gov |
| Achromobacter | Bacteria | nih.gov |
| Ochrobactrum | Bacteria | nih.gov |
| Flavobacterium | Bacteria | inchem.orgwho.int |
| Arthrobacter | Bacteria | who.int |
| Mortierella | Fungi | nih.gov |
| Umbelopsis | Fungi | nih.gov |
Biodegradation Mechanisms
Enzymatic Pathways and Key Enzymes (e.g., dioxygenases, hydroxylases)
The microbial degradation of 2,4-D and its derivatives is a critical process in their environmental dissipation. A key initial step in the breakdown of many phenoxy herbicides is catalyzed by specific enzymes produced by soil microorganisms. nih.govwho.int
One of the most well-characterized enzymatic pathways involves α-ketoglutarate-dependent dioxygenases . nih.govasm.org For instance, the enzyme TfdA, found in bacteria like Cupriavidus necator JMP134, is an α-ketoglutarate-dependent 2,4-D dioxygenase. nih.govpnas.org This enzyme initiates the degradation of 2,4-D by cleaving the ether bond. nih.govacs.org This process involves the hydroxylation of the acetate (B1210297) side chain, leading to an unstable hemiacetal intermediate. pnas.orgacs.org
Other dioxygenases have also been identified in different bacterial strains that show specificity for various phenoxyalkanoic acid herbicides. asm.org For example, Sphingomonas herbicidovorans MH utilizes distinct dioxygenases for the enantioselective degradation of mecoprop. asm.org While these enzymes are specific, they share the general mechanism of using molecular oxygen to break down the herbicide structure. asm.org
Hydroxylases also play a crucial role in the subsequent steps of degradation. After the initial cleavage of the ether linkage and formation of phenols, hydroxylases introduce additional hydroxyl groups onto the aromatic ring. nih.govlsuagcenter.com This hydroxylation is a key step that prepares the ring for cleavage. lsuagcenter.comresearchgate.net For example, 2,4-dichlorophenol (2,4-DCP), a common metabolite, is further hydroxylated to form catechols. acs.orgresearchgate.net
Metabolite Formation during Biodegradation (e.g., 2,4-dichlorophenol)
The biodegradation of this compound and related 2,4-D esters proceeds through a series of intermediate metabolites. The primary and most significant initial metabolite is 2,4-dichlorophenol (2,4-DCP) . juniperpublishers.comfao.orgwho.int This is formed through the cleavage of the ether bond of the parent compound. nih.govacs.org
Following the formation of 2,4-DCP, further microbial degradation occurs. This process can lead to the formation of other intermediates, including:
1,2,4-benzenetriol : A major photodegradation product, but also formed during microbial breakdown. juniperpublishers.comorst.edu
4-chlorophenol : A minor metabolite. juniperpublishers.com
Chlorohydroquinone (CHQ) orst.edu
2,4-dichloroanisole (B165449) (2,4-DCA) fao.orgorst.edu
3,5-dichlorocatechol (3,5-DCC) : Formed via hydroxylation of 2,4-DCP. acs.orgresearchgate.net
Ultimately, these aromatic intermediates undergo ring cleavage, leading to the formation of simpler organic acids and eventually mineralization to carbon dioxide. juniperpublishers.comwikipedia.org Under anaerobic conditions, the degradation is much slower, and metabolites like 2,4-DCP, 4-chlorophenol, and 2,4-dichloroanisole can be more persistent. juniperpublishers.comfao.org
Photodegradation Processes
Photodegradation, or the breakdown of a chemical by light, can contribute to the environmental dissipation of 2,4-D and its esters, although its significance can vary. invasive.orgwho.int In aqueous environments, 2,4-D has an aqueous photolysis half-life of about 13 days at 25°C at the water's surface. juniperpublishers.com Studies have shown that 2,4-D is susceptible to photodegradation, leading to the formation of several products, including 1,2,4-benzenetriol and 2,4-dichlorophenol, which can then undergo secondary photolysis to form humic acids. juniperpublishers.com
The photodegradation of 2,4-D esters, such as 2,4-D ethyl ester, has been studied on various surfaces. On an inert glass surface under UV light, the half-life was found to be approximately 23.6 minutes. researchgate.net However, on soil surfaces, the rate is slower due to the quenching effect of humic substances which absorb some of the UV light. researchgate.net For example, the half-life of 2,4-D ethyl ester under sunlight on alluvial, black, and red soils were approximately 6.1, 3.0, and 12.4 days, respectively. researchgate.net
Advanced oxidation processes, such as UV/H₂O₂, can significantly accelerate the degradation of 2,4-D in water. ascelibrary.comresearchgate.netresearchgate.net In one study, 90% of 2,4-D was degraded within 5 minutes using this method. ascelibrary.comresearchgate.net The presence of hydroxyl radicals generated in these processes leads to a much faster breakdown compared to direct photolysis alone. researchgate.netresearchgate.net
However, some studies suggest that photolysis is unlikely to be a significant removal mechanism for 2,4-D esters in aquatic environments compared to other processes like hydrolysis and microbial degradation. apvma.gov.au
Hydrolysis and Other Chemical Degradation Routes
Hydrolysis is a key chemical degradation pathway for 2,4-D esters, including this compound. In this process, the ester linkage is cleaved, yielding the 2,4-D acid and the corresponding alcohol. invasive.orgwho.int The rate of hydrolysis is significantly influenced by pH. juniperpublishers.comfao.org It occurs more rapidly in alkaline waters. fao.orginvasive.org For instance, the hydrolysis half-life of the 2-ethylhexyl ester of 2,4-D is 48 days at pH 7, but decreases to 2.2 days at pH 9. fao.org Similarly, the ethyl hexyl form is rapidly hydrolyzed in water to the 2,4-D acid, with a half-life of less than a day. orst.edu
In soil, the hydrolysis of 2,4-D esters to the parent acid is also a rapid process, often occurring within hours or a few days. fao.orgwho.int This conversion is a prerequisite for further microbial degradation of the 2,4-D acid. juniperpublishers.com The rate of ester hydrolysis in soil can be affected by soil moisture, with decreasing moisture leading to a slower rate. juniperpublishers.com
Apart from hydrolysis, other abiotic degradation processes are generally considered less significant for 2,4-D and its esters under typical environmental conditions. invasive.org
Persistence and Bioavailability in Environmental Matrices
The persistence and bioavailability of this compound are largely governed by the degradation kinetics of the 2,4-D acid to which it rapidly converts, and by various environmental factors that influence these processes.
Half-life and Degradation Kinetics in Soil and Water
The persistence of 2,4-D, and by extension its esters, is generally low in the environment due to rapid microbial degradation. wikipedia.orginvasive.org
In Soil: The half-life of 2,4-D in soil is typically short, often ranging from a few days to a couple of weeks. invasive.org
In aerobic mineral soils, a rapid degradation with a half-life of 6.2 days has been reported. orst.eduwikipedia.org
Other estimates for the soil half-life of the acid, diethylamine (B46881) salt, and ester forms are around 10 days. orst.edu
For the 2,4-D ethylhexyl ester, the soil half-life has been estimated to range from 1 to 14 days, with a median of 2.9 days. orst.edu
Generally, the half-life is often cited as being between 3 and 10 days. fao.org
In Water: The degradation of 2,4-D in aquatic environments is also relatively quick, particularly under aerobic conditions.
The half-life in aerobic aquatic environments is estimated to be around 15 days. orst.eduwikipedia.org
However, under anaerobic conditions, 2,4-D is much more persistent, with a half-life ranging from 41 to 333 days. orst.eduwikipedia.org
In natural waters, following the application of the dimethylamine (B145610) salt of 2,4-D, half-lives have been observed to range from 1.1 to 20 days. fao.org
The following table provides a summary of reported half-life values for 2,4-D and its esters in different environmental compartments.
| Compound Form | Environmental Matrix | Condition | Half-life | Source |
|---|---|---|---|---|
| 2,4-D Acid | Aerobic Mineral Soil | Aerobic | 6.2 days | orst.eduwikipedia.org |
| 2,4-D Acid, DEA Salt, Ester | Soil | - | ~10 days | orst.edu |
| 2,4-D Ethylhexyl Ester | Soil | - | 1-14 days (median 2.9) | orst.edu |
| 2,4-D | Aerobic Aquatic Environment | Aerobic | 15 days | orst.eduwikipedia.org |
| 2,4-D | Anaerobic Aquatic Environment | Anaerobic | 41-333 days | orst.eduwikipedia.org |
| 2,4-D Dimethylamine Salt | Natural Waters | - | 1.1-20 days | fao.org |
| 2,4-D Ethylhexyl Ester | Water (Hydrolysis) | pH 7 | 48 days | fao.org |
| 2,4-D Ethylhexyl Ester | Water (Hydrolysis) | pH 9 | 2.2 days | fao.org |
Factors Influencing Persistence (e.g., pH, temperature, microbial activity)
Several environmental factors can significantly influence the persistence of 2,4-D and its derivatives.
Microbial Activity: This is the most critical factor, as microbial degradation is the primary route of dissipation for 2,4-D in both soil and water. juniperpublishers.comcdc.gov The presence of a healthy, active microbial population adapted to degrading phenoxy herbicides will lead to a shorter half-life. invasive.org Repeated applications of 2,4-D can stimulate the growth of these specific microorganisms. who.int
pH: The pH of the soil and water affects both chemical and biological degradation.
Hydrolysis of 2,4-D esters is faster at higher (alkaline) pH. fao.orginvasive.org
Microbial degradation can be inhibited at low pH levels. For example, at a pH below 4.5, the half-life of 2,4-D degradation by soil microorganisms increases significantly. inchem.org
Soil pH also influences the adsorption of 2,4-D, with higher adsorption occurring in more acidic soils, which can affect its availability for degradation and leaching. juniperpublishers.com
Temperature: Temperature has a direct impact on the rates of both chemical reactions and microbial metabolism.
Ideal temperatures for the application and degradation of most herbicides are between 65 and 85°F (approximately 18 to 29°C). ndsu.edurutgers.edu
At temperatures below 60°F (15°C), plant and microbial metabolism slows down, leading to slower herbicide degradation. ndsu.edusdstate.edu
Conversely, very high temperatures (above 85°F or 29°C) can increase the volatilization of certain 2,4-D ester formulations. ndsu.edurutgers.edu
Generally, warmer conditions, provided there is adequate moisture, will accelerate the breakdown of 2,4-D. who.intresearchgate.net
Soil Moisture and Organic Matter:
Adequate soil moisture is necessary for microbial activity and for the hydrolysis of esters. juniperpublishers.com
Soils with higher organic matter content tend to adsorb 2,4-D more strongly, which can reduce its immediate bioavailability but also supports a larger microbial population that can degrade it over time. who.intfao.org
Sorption and Leaching Potential
The mobility of this compound in the soil environment is a critical factor in determining its potential to contaminate groundwater and surface water. This mobility is primarily controlled by the processes of sorption (adhesion to soil particles) and leaching (movement through the soil profile with water).
In soil and water, ester forms of 2,4-D, such as this compound, are expected to rapidly hydrolyze to the parent 2,4-D acid. orst.eduepa.gov The rate of this hydrolysis is influenced by soil moisture and the molecular weight of the alcohol component. juniperpublishers.com Therefore, the sorption and leaching behavior is largely that of the resulting 2,4-D acid.
The sorption of 2,4-D in soil is significantly influenced by the soil's organic matter content and pH. juniperpublishers.comfao.org It binds more strongly to soils with a high organic matter content and in more acidic conditions (lower pH). juniperpublishers.comfao.org Conversely, in soils with low organic matter and higher (more alkaline) pH, 2,4-D is more mobile and prone to leaching. juniperpublishers.com For instance, one study found that higher volumes of water were needed to leach 2,4-D from soils with high organic content, and it leached more readily in soils with a pH of 7.5 and above. juniperpublishers.com
While the 2,4-D acid has a high potential to be mobile, it generally remains in the upper layers of the soil due to rapid microbial degradation. juniperpublishers.com One study noted that most of the 2,4-D applied in an ester form remained in the top 20 cm of the soil. juniperpublishers.com Ester forms of 2,4-D are less likely to leach into the soil compared to more soluble salt formulations; however, they have a greater potential to be transported via surface runoff, especially if a significant rainfall event occurs shortly after application. juniperpublishers.com
Sorption and Leaching Potential of 2,4-D and its Derivatives
| Compound | Parameter | Value | Soil Type/Conditions | Reference |
|---|---|---|---|---|
| 2,4-D Acid | Koc | 31-74 ml/g (avg. 45 ml/g) | Silt loam, sandy loam, loam, clay | inchem.org |
| 2,4-D Acid | Koc | 59-117 | Arizona clay loam, Mississippi loam, California sandy loam, Plainfield sand | fao.org |
| 2,4-D Acid | Kd | 0.08-1.11 ml/g | Silt loam, sandy loam, loam, clay | inchem.org |
| 2-Ethylhexyl Ester | Hydrolysis Half-life | 79 minutes | In the presence of soil | inchem.org |
| Butyl Ester | Hydrolysis Half-life | 26 minutes | In the presence of soil | inchem.org |
The Groundwater Ubiquity Score (GUS), calculated from a compound's half-life and Koc, is used to predict its leaching potential. Herbicides with GUS values greater than 2.8 are considered "leachers". acs.org Studies on urban soils have shown that 2,4-D can have a high potential for leaching in soils with low organic matter. acs.orgnih.gov
Bioaccumulation and Biomagnification Potential
Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment. who.int Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain.
There is no evidence to suggest significant biomagnification of 2,4-D in food chains. who.int
Uptake and Elimination in Aquatic Organisms
In aquatic environments, ester formulations of 2,4-D can be more hazardous to fish than salt formulations because they are more readily absorbed. who.intepa.gov A study on the butoxyethanol ester of 2,4-D (a compound structurally similar to this compound) in three fish species found that the maximum concentration of the herbicide and its metabolites in most organs was reached within 1 to 8 hours of exposure. cambridge.org Following this peak, the residues were eliminated rapidly. cambridge.org
In another study, bluegill sunfish and channel catfish exposed to the 2,4-D dimethylamine salt showed differential uptake and elimination rates. cdc.gov Bluegills had a slower elimination rate compared to channel catfish. cdc.gov However, even in this case, there was no indication of long-term bioaccumulation. who.int When bluegill sunfish were exposed to the 2,4-D dimethylamine salt, radioactivity from the labeled compound was detected in tissues, but measurable levels of the parent 2,4-D were not found, suggesting rapid metabolism. who.int
Uptake and Bioaccumulation of 2,4-D Derivatives in Aquatic Organisms
| Organism | Compound | Exposure Concentration | Finding | Reference |
|---|---|---|---|---|
| Bluegill Sunfish, Channel Catfish, Largemouth Bass | Butoxyethanol ester of 2,4-D | 0.3 or 1.0 mg/L | Maximum residue concentrations reached in 1-8 hours, followed by rapid elimination. | cambridge.org |
| Bluegill Sunfish | 2,4-D Dimethylamine Salt | 2 mg/L | Total body concentration of 0.9 mg/kg (2,4-D equivalents) reached at 24 hours. | who.int |
| Channel Catfish | 2,4-D Dimethylamine Salt | 2 mg/L | Total body concentration of 0.2 mg/kg (2,4-D equivalents) reached at 24 hours. | who.int |
| Golden Orfe (fish) | 2,4-D Acid | 50 µg/L | Bioaccumulation factor of <10 after 3 days. | cdc.gov |
| Algae (Chlorella fusca) | 2,4-D Acid | 50 µg/L | Bioaccumulation factor of 6 after 24 hours. | cdc.gov |
Accumulation in Terrestrial Organisms
In the terrestrial environment, soil-dwelling organisms such as earthworms can be exposed to this compound and its degradation products. Studies on the effects of 2,4-D on earthworms have shown that direct contact can be harmful. sc.edu
Research investigating the uptake of 2,4-D by the earthworm Eisenia fetida from contaminated soil and vegetation found that the herbicide could be detected in the worm tissues. sc.edu One study reported that the presence of microplastics in the soil increased the bioaccumulation of 2,4-D in earthworms. researchgate.net However, the accumulation is generally low and, as with aquatic organisms, there is no evidence of significant long-term bioaccumulation or biomagnification in the terrestrial food chain. For example, a 14-day LC50 (the concentration causing death in 50% of the test population) for earthworms exposed to the 2,4-D dimethylamine salt was 350 mg/kg of soil, with no mortality observed at concentrations of 100 mg/kg or less. fao.org
Accumulation of 2,4-D in Earthworms
| Organism | Compound | Exposure Conditions | Finding | Reference |
|---|---|---|---|---|
| Earthworm (Eisenia fetida) | 2,4-D | Ingestion of contaminated soil or vegetation | Uptake of 2,4-D detected in worm tissues. | sc.edu |
| Earthworm (Eisenia andrei) | 2,4-D | 7 mg/kg soil with 100 µg/kg microplastics | Microplastics increased the bioaccumulation of 2,4-D. | researchgate.net |
| Earthworm | 2,4-D Dimethylamine Salt | 14-day exposure in soil | LC50 of 350 mg/kg soil. No mortality at ≤100 mg/kg. | fao.org |
An article on the ecotoxicological investigations of the chemical compound “this compound” cannot be generated as requested. Despite a comprehensive search for scholarly articles, reports, and data on the ecotoxicity of this specific compound, no relevant information was found.
The performed searches focused on the toxicity of this compound to a variety of non-target organisms, including fish, aquatic invertebrates, algae, phytoplankton, and soil microorganisms. However, the search results did not yield any specific studies or data tables pertaining to the effects of this compound on these organisms.
The available scientific literature extensively covers the ecotoxicological effects of the closely related and widely used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), and its various salt and ester formulations. In contrast, specific research on the environmental impact of this compound is not present in the accessed resources.
Therefore, due to the absence of scientific data on the ecotoxicology of this compound, it is not possible to provide the requested article with the specified structure and content. Further scientific investigation would be required to determine the ecotoxicological profile of this particular chemical compound.
Ecotoxicological Investigations of 2 2,4 Dichlorophenoxy Ethanol
Toxicity to Non-Target Organisms
Terrestrial Ecotoxicity
Impact on Terrestrial Invertebrates (e.g., insects)
The impact of 2,4-D on terrestrial invertebrates, including beneficial insects, has been a subject of study. Generally, 2,4-D is classified as having low toxicity to insects. inchem.org For instance, studies on honeybees (Apis mellifera) have estimated the 24-hour LC50 values to be 104 and 115 μg per bee. juniperpublishers.com The LD50 has been estimated to be greater than 10 μ g/bee , leading to its classification as practically non-toxic to this species. juniperpublishers.com However, some adverse effects on the early life stages and adults of certain insect species have been reported. inchem.org The formulation of the herbicide can influence its toxicity, with ester forms being reported as less toxic to insects than salt or acid forms. inchem.org
With regard to soil invertebrates, the 48-hour LC50 concentration for the earthworm Lumbricus rubellus exposed to filter paper treated with 2,4-D was calculated to be 61.6 μg/cm². The effects on soil microorganisms appear to be species-dependent.
| Organism | Metric | Value | Reference |
| Honeybee (Apis mellifera) | 24-hour LC50 | 104-115 µ g/bee | juniperpublishers.com |
| Honeybee (Apis mellifera) | LD50 | >10 µ g/bee | juniperpublishers.com |
| Earthworm (Lumbricus rubellus) | 48-hour LC50 | 61.6 µg/cm² |
Avian Toxicity and Reproductive Impairment
Studies on avian species indicate a low acute toxicity for 2,4-D. inchem.org Both acute oral and short-term dietary dosing studies have demonstrated low toxicity in birds. inchem.org In a study on broiler chicks, the oral LD50 for 2,4-D was calculated to be 420 mg/kg of body weight. nih.gov Acute exposure in chicks led to decreased motor activity, muscular weakness, and motor incoordination. nih.gov
Longer-term studies have only reported adverse effects, such as kidney effects, at very high exposure levels that are unlikely to be encountered in the field. inchem.org Research into the reproductive effects of 2,4-D on birds has not shown significant impacts on reproductive parameters, even at high doses. inchem.org However, it's important to note that pesticides can have sublethal effects on birds, potentially altering their physiology, which in turn can affect survival and reproduction. cnrs.fr
| Species | Metric | Value | Effects Noted | Reference |
| Broiler Chicks | Oral LD50 | 420 mg/kg bw | Decreased motor activity, muscular weakness | nih.gov |
| Various Bird Species | Long-term dietary | High | Kidney effects at excessive doses | inchem.org |
| Various Bird Species | Reproductive studies | High | No significant effects on reproductive parameters | inchem.org |
Mammalian Toxicity in Non-Human Species
The toxicity of 2,4-D in non-human mammalian species has been extensively studied, primarily through oral exposure routes. nih.gov The kidney is considered a primary target organ for 2,4-D toxicity in laboratory animals. nih.govorst.educdc.gov Other target organs include the eye, thyroid, and adrenal glands. orst.edu
Acute oral LD50 values in rats range from 639 mg/kg to 1646 mg/kg, depending on the specific chemical form of 2,4-D. juniperpublishers.comorst.edu For mice, the reported oral LD50 is 138 mg/kg. juniperpublishers.comorst.edu Acute dermal LD50s in rabbits were found to be in the range of 1829 mg/kg to greater than 2000 mg/kg. juniperpublishers.comorst.edu Chronic studies in rats, mice, and dogs have been conducted, with various "No Observed Adverse Effect Levels" (NOAELs) and "Lowest Observed Adverse Effect Levels" (LOAELs) established based on effects like increased kidney weight and slight tubular degeneration. nih.govcdc.gov
| Species | Route | Metric | Value (mg/kg) | Reference |
| Rat | Oral | LD50 | 639 - 1646 | juniperpublishers.comorst.edu |
| Mouse | Oral | LD50 | 138 | juniperpublishers.comorst.edu |
| Rabbit | Dermal | LD50 | 1829 - >2000 | juniperpublishers.comorst.edu |
Molecular and Cellular Mechanisms of Ecotoxicity
The molecular and cellular mechanisms underlying the toxicity of 2,4-D have been investigated, with research pointing towards the induction of oxidative stress, genotoxicity, and apoptosis. semanticscholar.orgresearchgate.netresearchgate.net
Oxidative Stress Induction and Antioxidant System Modulation
Exposure to 2,4-D has been shown to induce oxidative stress in various organisms by disturbing the balance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system. researchgate.netresearchgate.netresearchgate.net Studies have demonstrated that 2,4-D can lead to an increase in lipid peroxidation and levels of oxidized glutathione (B108866). nih.govnih.gov
In response to this oxidative stress, organisms may modulate their antioxidant systems. researchgate.net Research on goldfish gills exposed to 2,4-D showed increased activities of antioxidant defense enzymes such as superoxide (B77818) dismutase, catalase, and glutathione peroxidase. nih.gov In rats co-exposed to ethanol (B145695) and 2,4-D, a decrease in glutathione and antioxidant enzyme activities was observed, alongside an increase in lipid peroxidation. nih.govresearchgate.net The pro-oxidant action of 2,4-D has also been demonstrated in yeast, where it was shown to generate hydroxyl radicals.
DNA Damage and Genotoxicity
There is evidence suggesting that 2,4-D can cause DNA damage and exhibit genotoxic effects. semanticscholar.orgresearchgate.netresearchgate.net The increase in free radical levels associated with oxidative stress can lead to damage to DNA. researchgate.net Studies in rodents have shown that both acute and chronic exposure to 2,4-D can result in genotoxic effects. nih.gov Chronic exposure was associated with an increase in micronuclei and DNA damage as measured by the comet assay. nih.gov In rats, the co-administration of 2,4-D and ethanol was also found to cause DNA damage. nih.govresearchgate.net The mutagenicity of 2,4-D has been linked to various endpoints, including chromosome aberrations, sister chromatid exchange, and an increase in the frequency of DNA strand breaks. researchgate.net
Apoptosis and Cell Death Pathways
2,4-D has been shown to induce apoptosis, or programmed cell death, in various cell types. semanticscholar.orgresearchgate.net One proposed mechanism involves a direct effect on mitochondria, leading to a disruption of the mitochondrial transmembrane potential. nih.gov This mitochondrial dysfunction can trigger the activation of caspases, which are key enzymes in the apoptotic pathway. researchgate.netnih.gov Specifically, the activation of caspase-9 has been implicated in 2,4-D-induced apoptosis. nih.gov Studies have shown that the co-administration of 2,4-D with ethanol can lead to an increase in apoptotic gene expressions in rats. nih.govresearchgate.net The induction of apoptosis is considered a significant outcome of the cellular damage caused by 2,4-D exposure. semanticscholar.orgresearchgate.net
Effects on Energy Metabolism and Morphological Perturbations
Exposure to 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound structurally related to 2-(2,4-Dichlorophenoxy)ethanol, has been shown to induce significant effects on the energy metabolism and morphology of various organisms. In mammalian pancreatic β-cells, 2,4-D exposure can reduce cell viability and trigger mitochondrial dysfunction. nih.gov This includes the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol, which are critical events in the process of apoptosis, or programmed cell death. nih.gov
Furthermore, 2,4-D can induce oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species and the ability of the biological system to detoxify these reactive products. nih.gov This oxidative stress can lead to cellular damage. In rats, the co-administration of ethanol and 2,4-D led to increased lipid peroxidation in tissues and a decrease in glutathione and antioxidant enzyme activities, indicating a compromised ability to handle oxidative stress. nih.gov
Morphological perturbations have also been observed in aquatic organisms. Exposure to 2,4-D can lead to cellular deformation in green algae and abnormal cellular proliferation in amphibians such as Rhinella arenarum. mdpi.com Invertebrates like Biomphalaria glabrata have been observed to produce non-viable embryos following exposure to the herbicide. mdpi.com Histopathological examinations in rats have revealed that combined exposure to 2,4-D and ethanol can induce serious morphological damage, particularly in the liver and kidneys. nih.gov
Membrane Modifications and Lipid Metabolism Disruption
The presence of 2,4-D can cause significant modifications to cellular membranes and disrupt lipid metabolism. In the fungus Umbelopsis isabellina, which is capable of degrading 2,4-D, the herbicide was found to induce oxidative stress, confirmed by higher levels of thiobarbituric acid-reactive substances (TBARS). nih.gov This damage to the cells resulted in increased permeability of the cell membrane. nih.gov
Studies on the same fungus revealed that 2,4-D affects membrane fluidity. During the exponential growth phase, a notable increase in membrane fluidity was observed in cells treated with 2,4-D. nih.gov However, as the cells entered the stationary phase, a significant decrease in membrane fluidity was recorded, which is thought to be a result of the incorporation of 2,4-D into the bilayer, causing structural disruption. nih.gov
Detailed lipidomic analysis showed that 2,4-D alters the composition of fatty acids within the cell. Specifically, an increase in the level of linoleic acid (C18:2) was noted. nih.gov Moreover, the herbicide caused a shift in the ratio of key phospholipids, with an observed increase in the phosphatidylethanolamine to phosphatidylcholine ratio. nih.gov These changes indicate a direct impact on lipid metabolism and the structural integrity of cellular membranes.
Combined and Synergistic Ecotoxicological Effects
The ecotoxicological impact of compounds like 2,4-D can be exacerbated when they are present in the environment with other contaminants. A study on the combined effects of 2,4-D and ethanol in male albino rats demonstrated a synergistic toxic interaction. nih.gov The co-administration of these two substances resulted in stronger toxic effects on tissues, especially the liver, than when either substance was administered alone. nih.gov
This synergistic effect was evidenced by several biochemical markers. The study found that the combination of ethanol and 2,4-D led to increased levels of liver functional enzymes and enhanced lipid peroxidation in both blood and tissues. nih.gov Concurrently, there was a decrease in glutathione levels and the activity of antioxidant enzymes. nih.gov The combined exposure also caused more significant DNA damage and an increase in the expression of genes related to apoptosis and inflammation. nih.gov
Metabolism of a pesticide does not always result in detoxification; in some cases, the resulting metabolites can be more toxic than the original parent compound. nih.gov This is the case for 2,4-D and its main metabolite, 2,4-Dichlorophenol (B122985) (2,4-DCP). nih.govacs.org
Research comparing the toxicity of 2,4-D and 2,4-DCP on the bacterium Vibrio qinghaiensis sp.-Q67 and the nematode Caenorhabditis elegans consistently found that 2,4-DCP is more toxic than its parent compound, 2,4-D. nih.govacs.org For both organisms, the toxicity of 2,4-DCP was more severe at equivalent concentration levels. nih.govacs.org For example, using the pEC50 (the negative logarithm of the concentration that causes a 50% effect) as a toxicity index for Vibrio qinghaiensis, the values for 2,4-DCP were significantly higher (indicating greater toxicity) than those for 2,4-D. acs.org Similarly, the pLC50 values (the negative logarithm of the lethal concentration for 50% of the population) for C. elegans were higher for 2,4-DCP than for 2,4-D. acs.org
The combined toxicities of 2,4-D and 2,4-DCP can be complex, resulting in additive, synergistic, or antagonistic effects depending on the organism and conditions. acs.org For Vibrio qinghaiensis, the combined effect was found to be additive, whereas for C. elegans, it was antagonistic. acs.org
Toxicity Comparison of 2,4-D and its Metabolite 2,4-DCP
| Organism | Compound | Exposure Time | Toxicity Metric (pEC50/pLC50) |
|---|---|---|---|
| Vibrio qinghaiensis sp.-Q67 | 2,4-D | 0.25 h | 2.768 |
| 12 h | 2.873 | ||
| 2,4-DCP | 0.25 h | 3.417 | |
| 12 h | 4.152 | ||
| Caenorhabditis elegans | 2,4-D | 12 h | 2.322 |
| 24 h | 2.425 | ||
| 2,4-DCP | 12 h | 3.379 | |
| 24 h | 3.408 |
Risk Assessment Methodologies for Environmental Exposure
Ecological Risk Assessments (ERAs) are conducted to evaluate the potential risks to plants and animals from the use of herbicides like 2,4-D. blm.gov These assessments are crucial for providing risk managers with estimates that can inform decisions on the safe use of these chemicals. blm.gov The process involves evaluating exposure pathways for various ecological receptor groups, including terrestrial animals, non-target plants, fish, and aquatic invertebrates. blm.gov
Human health risk assessments also play a key role, evaluating data to conduct dietary, residential, and occupational exposure assessments. regulations.gov These assessments for 2,4-D have identified the primary target organs in laboratory animals, following subchronic oral exposure, to be the eye, thyroid, kidney, adrenals, and ovaries/testes. 24d.info
A key component of risk assessment is the derivation of toxicity thresholds, which are levels of exposure below which adverse effects are not expected to occur. These thresholds are determined for different groups of organisms.
For human health risk assessment, values such as the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are established from animal studies. For 2,4-D, a rat developmental toxicity study identified a NOAEL of 25 mg/kg/day and a LOAEL of 75 mg/kg/day, based on decreased maternal body-weight gain and skeletal malformations. 24d.info An acute neurotoxicity study in rats established a NOAEL of 67 mg/kg/day. 24d.info
In ecotoxicology, thresholds are determined for various aquatic and terrestrial species. For the aquatic invertebrate Daphnia magna, one study found the mean inhibitory concentration for 2,4-D to be 10.66 mg/L, with a no-effect concentration of 1.68 mg/L. researchgate.net Fish can show symptoms like loss of balance and lack of response to stimuli when exposed to certain formulations of 2,4-D. researchgate.net It has been noted that daphnids are generally more sensitive to the toxic action of 2,4-D-based herbicides than fish like Cyprinus carpio. researchgate.net
Selected Toxicity Thresholds for 2,4-D
| Organismal Group | Organism | Threshold Type | Value | Basis of Effect |
|---|---|---|---|---|
| Mammals | Rat | NOAEL | 25 mg/kg/day | Developmental toxicity (maternal body weight) |
| LOAEL | 75 mg/kg/day | Developmental toxicity (skeletal malformations) | ||
| Aquatic Invertebrates | Daphnia magna | Mean Inhibitory Concentration | 10.66 mg/L | Immobilization |
| No-Effect Concentration | 1.68 mg/L | Immobilization |
Environmental Monitoring and Risk Mitigation Strategies
Environmental monitoring and risk mitigation for this compound are intrinsically linked to the strategies developed for its parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D). As a transformation product of 2,4-D, the presence and concentration of this compound in the environment are directly related to the application and subsequent degradation of this widely used herbicide. nih.gov Therefore, monitoring programs and mitigation efforts are typically designed to address 2,4-D and its range of metabolites.
Environmental Monitoring
The detection of 2,4-D and its derivatives, including this compound, in environmental matrices such as soil, sediment, and water is crucial for assessing contamination levels and potential ecological risk. ajol.inforesearchgate.net Various analytical methods have been developed and validated for the quantitative determination of these compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the most common and robust techniques employed for this purpose. epa.govresearchgate.net
HPLC methods, often using a UV detector, are advantageous for their simplicity in analyzing acidic herbicides. researchgate.netresearchgate.net GC-MS provides high sensitivity and selectivity, although it may require a derivatization step to make the compounds volatile enough for analysis. epa.govresearchgate.net These analytical methods are capable of detecting not only the parent 2,4-D but also its key metabolites like 2,4-Dichlorophenol (2,4-DCP) and 2,4-Dichloroanisole (B165449) (2,4-DCA), and would be adapted for the detection of this compound. epa.gov
Monitoring studies have frequently detected 2,4-D in rivers, streams, and soil, particularly in agricultural regions where its use is prevalent. nih.govresearchgate.net For instance, a study in Ethiopia found 2,4-D concentrations in soil and water samples ranging from 68.22 to 167.7 mg/L, significantly exceeding the U.S. Environmental Protection Agency (EPA) standard of 70 µg/L for drinking water. ajol.inforesearchgate.net Such monitoring provides essential data for evaluating the effectiveness of risk mitigation strategies.
Below is a summary of common analytical methods used for monitoring 2,4-D and its transformation products.
Risk Mitigation Strategies
Given that the primary source of this compound is the degradation of 2,4-D, risk mitigation focuses on reducing the environmental load and persistence of the parent herbicide. Strategies range from physical and chemical treatments to biological remediation.
Bioremediation
Bioremediation is considered a highly effective and environmentally sound method for remediating sites contaminated with 2,4-D. nih.govnih.gov This process relies on microorganisms, such as bacteria and fungi, that can use the herbicide as a carbon source, breaking it down into less harmful substances. inchem.orgscielo.br The degradation of 2,4-D in the environment is primarily driven by the enzymatic processes of these soil microorganisms. nih.gov Numerous microbial strains capable of degrading 2,4-D have been isolated, demonstrating significant potential for use in bioremediation applications. nih.govscielo.br This microbial degradation inherently mitigates the risk from intermediate products, as the ultimate goal is complete mineralization to CO2, water, and inorganic chlorides. researchgate.net
The table below lists examples of microorganisms that have been identified as effective degraders of 2,4-D.
Other Remediation Techniques
In addition to bioremediation, other technologies have been developed to remove 2,4-D residues from the environment. These include physical and chemical methods such as:
Adsorption: Using materials like activated carbon to bind the herbicide and its metabolites, removing them from water. nih.gov
Incineration: High-temperature destruction of contaminated soil or materials. nih.gov
Advanced Oxidation Processes: Methods like ozonation and photodegradation can chemically break down the herbicide molecule. nih.gov
Lack of Sufficient Data for this compound
Following a comprehensive search for scientific literature, it has been determined that there is insufficient available data to generate a thorough and informative article on the metabolism and toxicokinetics of the specific chemical compound This compound .
The performed searches did not yield specific research findings on the gastrointestinal or dermal absorption, tissue distribution, biotransformation pathways, or the role of Cytochrome P450 enzymes in the metabolism of this compound in biological systems.
The vast majority of existing research focuses on the related but structurally distinct compound, 2,4-Dichlorophenoxyacetic acid (2,4-D) , a widely used herbicide. While this compound may be a metabolite or an intermediate in the environmental degradation of other compounds, dedicated studies on its own metabolic fate and toxicokinetic profile in organisms are not present in the search results.
Due to the strict requirement for scientific accuracy and the specific focus on "this compound," it is not possible to construct the requested article based on the provided outline without resorting to speculation or incorrectly applying data from other compounds. Therefore, to ensure the integrity and accuracy of the information provided, the article cannot be generated at this time.
Metabolism and Toxicokinetics in Biological Systems
Biotransformation Pathways
Phase II Metabolism (e.g., conjugation with endogenous compounds)
Specific information on the Phase II metabolism of 2-(2,4-Dichlorophenoxy)ethanol, including its conjugation with endogenous compounds, is not available in the reviewed scientific literature.
Identification of Major Metabolites
There are no available studies that identify the major metabolites of this compound in biological systems.
Excretion Routes and Kinetics
Detailed information regarding the excretion routes and kinetics of this compound is not documented.
Data on the renal excretion of this compound is not available.
Information regarding the biliary excretion of this compound could not be located.
The half-life of this compound in biological fluids and tissues has not been reported in the available scientific literature.
Comparative Metabolism Across Species
There are no available studies comparing the metabolism of this compound across different species.
Differences in Metabolic Rates and Pathways
The primary metabolic pathway for this compound and other 2,4-D esters across various species is enzymatic hydrolysis, yielding the parent 2,4-D acid and the corresponding alcohol, in this case, ethanol (B145695). This process is catalyzed by carboxylesterases (CES), a superfamily of enzymes predominantly found in the liver, but also present in plasma, the small intestine, and other tissues.
Significant interspecies variation exists in the expression and activity of these carboxylesterases, which directly impacts the rate of 2,4-D ester hydrolysis. For instance, rodents, such as rats, possess high levels of CES activity in their plasma, leading to very rapid hydrolysis of ester-containing compounds. In stark contrast, humans and dogs exhibit low to negligible carboxylesterase activity in their plasma. This disparity in plasma CES activity is a major factor in the differing metabolic rates of 2,4-D esters among these species.
While plasma hydrolysis is a key differentiator, liver microsomes in most species, including rats and humans, contain high levels of carboxylesterases that can metabolize these esters. Following the initial hydrolysis to 2,4-D, subsequent metabolic pathways can also differ between species. In many mammals, 2,4-D is largely excreted unchanged. However, in dogs, 2,4-D undergoes further metabolism, forming conjugates with taurine, serine, glycine, glutamic acid, and cysteine, as well as sulfate (B86663) and glucuronide conjugates before excretion researchgate.net. This extensive metabolism in dogs is coupled with a significantly slower elimination half-life for 2,4-D compared to rats (99-134 hours in dogs vs. 1.3-3.4 hours in rats), leading to a much higher body burden researchgate.net.
In plant species, a similar pattern of initial ester hydrolysis followed by species-dependent metabolism of 2,4-D is observed. Grasses (monocots) tend to form base-labile conjugates with 2,4-D, whereas broadleaf plants (dicots) often detoxify the herbicide through ring hydroxylation, a reaction mediated by cytochrome P450 enzymes frontiersin.orgnih.gov.
| Species Group | Primary Metabolic Step | Key Enzymes | Relative Rate of Ester Hydrolysis | Subsequent 2,4-D Metabolism |
|---|---|---|---|---|
| Rodents (e.g., Rat) | Rapid hydrolysis to 2,4-D and ethanol | High levels of plasma and liver carboxylesterases | Very Rapid | Minimal; primarily excreted as unchanged 2,4-D researchgate.net |
| Humans | Slow hydrolysis to 2,4-D and ethanol | Low plasma carboxylesterase activity; liver carboxylesterases are active | Slow (in plasma) | Minimal; primarily excreted as unchanged 2,4-D fao.org |
| Dogs | Slow hydrolysis to 2,4-D and ethanol | Low plasma carboxylesterase activity | Slow (in plasma) | Extensive conjugation (taurine, glycine, etc.) researchgate.net |
| Fish | Hydrolysis to 2,4-D and ethanol | Carboxylesterases | Variable (generally considered slower than in rodents) | Variable depending on species |
| Plants (Grasses) | Hydrolysis to 2,4-D and ethanol | Carboxylesterases | Variable | Formation of base-labile conjugates frontiersin.orgnih.gov |
| Plants (Broadleaf) | Hydrolysis to 2,4-D and ethanol | Carboxylesterases | Variable | Ring hydroxylation (via Cytochrome P450) frontiersin.orgnih.gov |
Implications for Species-Specific Sensitivity
The differences in the rate of hydrolysis of this compound and other 2,4-D esters have significant implications for species-specific sensitivity and toxicity. The ester forms of 2,4-D are generally more lipophilic than the parent acid, which allows for more rapid penetration of biological membranes. This property often results in higher acute toxicity for the ester forms compared to the acid or salt forms, particularly in species where the conversion to the less toxic 2,4-D acid is slow.
Aquatic organisms, including fish and invertebrates, are notably more sensitive to 2,4-D esters than to the acid or salt forms fao.orgjuniperpublishers.com. For example, the 96-hour LC50 values for fish for 2,4-D esters can be in the range of 5 to 10 mg/L, whereas for the 2,4-D acid, they are often between 200 to 400 mg/L fao.org. This heightened toxicity is attributed to the slower hydrolysis of the ester in these species, leading to a longer duration of exposure to the more potent ester form.
Similarly, dogs exhibit greater sensitivity to 2,4-D toxicity compared to rats researchgate.netjuniperpublishers.com. This is consistent with both the slower clearance of 2,4-D and the slower initial hydrolysis of the ester due to low plasma CES activity. The combination of these factors leads to a significantly higher and more prolonged internal exposure to the active compounds in dogs for a given dose researchgate.net. In contrast, the rapid hydrolysis in rats quickly detoxifies the ester to the 2,4-D acid, which is then rapidly excreted, resulting in lower systemic toxicity researchgate.netjuniperpublishers.com. A study comparing the subchronic toxicity of 2,4-D acid, a dimethylamine (B145610) salt, and the 2-ethylhexyl ester in dogs found their toxicities to be comparable on an acid equivalent basis, suggesting that once hydrolyzed, the resulting 2,4-D drives the systemic toxicity nih.gov.
| Species | 2,4-D Ester Forms | 2,4-D Acid/Salt Forms | Reference |
|---|---|---|---|
| Fish (general) | Higher Toxicity (e.g., 96-h LC50: 5-10 mg/L) | Lower Toxicity (e.g., 96-h LC50: 200-400 mg/L) | fao.org |
| Aquatic Invertebrates (Daphnia magna) | Higher Toxicity (e.g., 48-h LC50: 5.2 mg/L for IO ester) | Lower Toxicity (e.g., 48-h LC50: 184 mg/L for DMA salt) | fao.org |
| Rat (Oral LD50) | Low Toxicity (LD50 values generally >600 mg/kg) | Low Toxicity (LD50 values: 639-1646 mg/kg) | juniperpublishers.comorst.edu |
| Birds (e.g., Mallard Duck, Oral LD50) | Moderately Toxic (663 mg/kg for ethylhexyl ester) | Moderately to Practically Non-toxic (>2025 mg/kg for sodium salt) | juniperpublishers.com |
Biological Activity and Pharmacological Potential
Interaction with Biological Systems
Comprehensive studies detailing the specific interactions of 2-(2,4-Dichlorophenoxy)ethanol with biological systems are not readily found in published research. The biological impact of a chemical compound is intrinsically linked to its molecular structure, and as such, the effects of the closely related herbicide 2,4-D cannot be directly extrapolated to this compound. Research into how this specific ethanol (B145695) derivative is absorbed, distributed, metabolized, and excreted, and its mechanisms of interaction at a cellular and molecular level, is required to understand its biological activity.
Potential as an Antimicrobial Agent
There is a notable absence of scientific studies investigating the potential of this compound as an antimicrobial agent.
Specific data on the efficacy of this compound against various bacterial strains are not available in the reviewed scientific literature. To determine any potential antibacterial properties, targeted studies would be necessary to evaluate its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a broad spectrum of bacteria.
The mechanism of action by which this compound might exert antimicrobial effects, including any potential for sulfate (B86663) uptake inhibition, has not been elucidated in scientific research. While some chlorophenoxy compounds have been studied for their inhibitory effects on microbial processes, this specific information is not available for this compound.
Research into Anti-inflammatory Properties
There is no direct evidence or published research to suggest that this compound possesses anti-inflammatory properties.
Scientific studies investigating the ability of this compound to inhibit the Cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs, have not been identified.
Due to the lack of research on the anti-inflammatory properties of this compound, no structure-activity relationship studies for this effect have been established. Such studies would require the synthesis and biological evaluation of a series of related compounds to determine the chemical features necessary for any potential anti-inflammatory activity.
Analytical Methodologies for Detection and Quantification
Sample Preparation Techniques for Diverse Matrices
Effective sample preparation is a critical first step to isolate 2-(2,4-Dichlorophenoxy)ethanol from the sample matrix, remove interfering substances, and concentrate the analyte to levels suitable for instrumental analysis.
The choice of extraction method depends heavily on the sample matrix. Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Solid-Liquid Extraction (SLE).
Liquid-Liquid Extraction (LLE): This technique is frequently used for water samples. The sample is typically acidified to ensure the analyte is in a non-ionized form, after which it is partitioned into a water-immiscible organic solvent. For instance, water samples can be acidified and then extracted with solvents like ethyl acetate (B1210297) or ether. researchgate.nettrb.org A salting-out assisted LLE (SALLE) method has been developed for water samples, where acetonitrile (B52724) is used as the extraction solvent and sodium chloride is added to facilitate phase separation, achieving high extraction efficiency. deswater.com
Solid-Phase Extraction (SPE): SPE is a preferred method for cleaning up complex extracts and concentrating analytes from aqueous samples. It involves passing the sample through a solid sorbent that retains the analyte, which is later eluted with a small volume of solvent. This technique reduces solvent consumption compared to LLE. epa.gov
Solid-Liquid Extraction (SLE): For solid matrices like soil and plant tissues, SLE is standard. This often involves techniques like Soxhlet extraction or sonication to extract the analyte into an organic solvent. oup.comresearchgate.net A common procedure for soil involves extracting the sample with a solvent mixture such as methanol (B129727) and water acidified with acetic acid, followed by agitation. researchgate.net For plant materials, initial grinding is often necessary to improve extraction efficiency. epa.gov
QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, while broadly applied for pesticide residue analysis, can be adapted for 2,4-D and its derivatives. It typically involves an extraction/partitioning step with acetonitrile and salts, followed by a dispersive SPE cleanup step.
A prevalent strategy in residue analysis is to hydrolyze all 2,4-D esters and conjugates to the parent 2,4-D acid. This is often achieved through alkaline hydrolysis with sodium hydroxide, which converts esters into a salt form. tdl.org The sample is then acidified to convert the salt to 2,4-D acid prior to extraction. tdl.org This provides a measure of the total 2,4-D residue but does not quantify the individual ester forms like this compound.
Table 1: Summary of Extraction Methods for 2,4-D and its Derivatives
| Method | Matrix | Procedure Summary | Key Solvents/Reagents |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Water | Acidification followed by partitioning into an organic solvent. trb.org | Ether, Ethyl Acetate researchgate.nettrb.org |
| Salting-Out Assisted LLE | Water | Addition of salt to enhance partitioning into a water-miscible solvent. deswater.com | Acetonitrile, Sodium Chloride deswater.com |
| Solid-Liquid Extraction (SLE) | Soil | Sonication or mechanical shaking with an acidified solvent mixture. researchgate.net | Dichloromethane, Methanol/Water researchgate.net |
| Soxhlet Extraction | Soil | Continuous extraction with an organic solvent. oup.com | Acetonitrile oup.com |
| Alkaline Hydrolysis | Crops, Soil | Conversion of esters to 2,4-D acid via hydrolysis before extraction. tdl.org | Sodium Hydroxide, Sulfuric Acid tdl.org |
For analysis by Gas Chromatography (GC), derivatization is often a necessary step, particularly when analyzing the parent 2,4-D acid. The process converts the polar, non-volatile acid into a more volatile and thermally stable ester, improving its chromatographic behavior. However, for direct analysis of an ester like this compound, this step is not required.
When a total residue method is employed involving hydrolysis to 2,4-D, the resulting acid is typically derivatized. Common derivatizing agents include:
Diazomethane: This reagent effectively converts carboxylic acids to their methyl esters. However, it is toxic and explosive, leading to safety concerns. nih.gov
Boron trichloride/2-chloroethanol (B45725) (BCl₃/2-chloroethanol): A safer alternative to diazomethane, this reagent forms the 2-chloroethyl ester of the acid. This derivative has a longer retention time and can provide a better signal-to-noise ratio in GC-ECD analysis compared to the methyl ester. nih.gov
Analysis via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) typically does not require derivatization, which is a significant advantage of these techniques. oup.com
Chromatographic Techniques
Chromatography is the cornerstone for separating this compound from other components in the prepared sample extract, allowing for its accurate identification and quantification.
Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like 2,4-D esters.
GC Columns: Capillary columns such as the DB-1 or Durabond-5MS are commonly used for the separation of these compounds. epa.govfao.org
Detectors:
Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it an excellent choice for detecting the dichlorinated structure of this compound and other 2,4-D forms. nih.gov
Mass Spectrometry (MS): When coupled with GC, MS provides definitive identification by furnishing structural information from the mass spectrum of the compound. It can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. fao.orgwho.int The Hall Electrolytic Conductivity Detector (HECD) in the reductive halogen mode is another selective option. epa.gov
Table 2: Example of Gas Chromatography (GC-MS) Conditions
| Parameter | Condition |
|---|---|
| Instrument | Agilent 6890A GC with 5973N MS epa.gov |
| Column | Durabond-5MS (30 m x 0.25 mm i.d., 0.25 µm film) epa.gov |
| Carrier Gas | Helium epa.gov |
| Injection Mode | Splitless epa.gov |
| Oven Program | 80°C (1.2 min), then ramp at 20°C/min to 320°C (hold 2.0 min) epa.gov |
| Detection | Electron Impact Mass Spectrometry epa.gov |
HPLC is a powerful technique for analyzing less volatile or thermally sensitive compounds. It is particularly advantageous for 2,4-D and its derivatives as it often eliminates the need for derivatization.
HPLC Columns: Reversed-phase columns, such as C18, are the most common choice for separating 2,4-D and its esters. deswater.com Mixed-mode columns that combine reversed-phase with ion-exchange characteristics are also effective. helixchrom.com
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (like acetonitrile or methanol) and acidified water (using acetic or formic acid). The gradient or isocratic elution is optimized to achieve separation. deswater.com
Detectors:
Ultraviolet (UV) Detector: The aromatic ring in the this compound molecule allows for sensitive detection using a UV detector, typically set around 283 nm. deswater.com
Diode Array Detector (DAD): A DAD provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. researchgate.net
Table 3: Example of High-Performance Liquid Chromatography (HPLC-UV) Conditions
| Parameter | Condition |
|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) deswater.com |
| Mobile Phase | Acetonitrile : Deionized Water : Acetic Acid (80:19.5:0.5 v/v/v) deswater.com |
| Flow Rate | 1.0 mL/min deswater.com |
| Temperature | 40°C deswater.com |
| Detector | UV at 283 nm deswater.com |
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the premier technique for trace-level analysis. who.int
This method allows for the direct determination of 2,4-D and its esters without derivatization. tdl.org The high selectivity of tandem MS, particularly in Multiple Reaction Monitoring (MRM) mode, minimizes matrix interference, enabling very low limits of detection. researchgate.net In MRM, a specific precursor ion of the target analyte is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. This high degree of specificity makes LC-MS/MS an exceptionally robust and reliable analytical tool. epa.gov
Spectroscopic Methods
Spectroscopic techniques are fundamental in the identification and quantification of this compound and its related compounds, primarily its parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D). These methods rely on the interaction of electromagnetic radiation with the analyte.
Mass spectrometry (MS), often coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is a powerful tool for the analysis of these compounds. In GC/MS analysis of 2,4-dichloroanisole (B165449) (2,4-DCA), a metabolite, specific ions are monitored for quantification and confirmation. For instance, ions with a mass-to-charge ratio (m/z) of 176, 178, and 161 have been used for the detection of 2,4-DCA epa.gov. LC coupled with tandem mass spectrometry (LC/MS/MS) is frequently employed for the analysis of 2,4-D and its metabolite 2,4-dichlorophenol (B122985) (2,4-DCP) epa.gov. This technique often involves monitoring parent-daughter ion transitions for both quantification and confirmation, such as m/z 219 → 161 for 2,4-D epa.gov.
Ultraviolet-Visible (UV-Vis) spectroscopy is also utilized, particularly in conjunction with High-Performance Liquid Chromatography (HPLC). The detection of 2,4-D is often carried out at wavelengths of 230 nm or 280 nm researchgate.net. One HPLC method set the UV detector wavelength at 283 nm, which was determined to be the maximum absorption wavelength for 2,4-D unesp.br. The absorbance spectra for 2,4-D show characteristic absorption bands at 229 nm and 283 nm unesp.br.
Nuclear Magnetic Resonance (NMR) spectroscopy is another critical technique for structural elucidation. Although detailed NMR data for this compound was not found, 1H NMR and 13C NMR are standard methods for characterizing the chemical structure of related organic molecules.
Below is a table summarizing the application of various spectroscopic methods in the analysis of 2,4-D and its derivatives.
| Spectroscopic Method | Analyte(s) | Key Parameters/Observations | Reference(s) |
| GC/MS | 2,4-Dichloroanisole (2,4-DCA) | Monitored ions (m/z): 176, 178, 161. | epa.gov |
| LC/MS/MS | 2,4-D, 2,4-Dichlorophenol (2,4-DCP) | Parent-daughter ion transition for 2,4-D: m/z 219 → 161. | epa.gov |
| HPLC-UV | 2,4-D | Detection wavelengths: 230 nm, 280 nm, 283 nm. | researchgate.netunesp.br |
Immunochemical Methods (e.g., Immunoassays)
Immunochemical methods, which utilize the specific binding between an antibody and an antigen, offer a rapid and sensitive alternative for the detection of compounds like 2,4-D. These methods can be particularly advantageous for screening large numbers of samples, as they often require less extensive sample preparation compared to traditional chromatographic techniques hh-ra.org.
Various immunoassay formats have been developed for 2,4-D, including Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) hh-ra.org. These assays are based on the competition between the target analyte (2,4-D) in the sample and a labeled form of the analyte for a limited number of antibody binding sites. In a typical competitive immunoassay, a higher concentration of 2,4-D in the sample results in a lower signal from the labeled analyte.
A fluorescence immunoassay has been developed for the measurement of 2,4-D, which uses antibody- or antigen-coated particles as a solid phase nih.gov. This method demonstrated a dynamic range of 0.1-100 µg/L using a monoclonal antibody nih.gov. Another approach, the fluorescence polarization immunoassay (FPIA), has been developed for the rapid detection of 2,4-D in juice and water samples nih.gov. This technique can be performed in a single stage and takes only about 20 minutes to complete nih.gov. The limit of detection for 2,4-D with this FPIA was found to be 10 ng/mL publichealthtoxicology.com.
The specificity of these immunoassays is a critical factor, as structurally similar compounds can sometimes cross-react with the antibody, leading to false-positive results nih.govepa.gov. For example, one fluorescence immunoassay showed cross-reactivity with compounds of closely related structure to 2,4-D nih.gov. However, efforts have been made to develop highly specific antibodies. For instance, a nanobody-based immunoassay was developed that exhibited good sensitivity and better specificity compared to polyclonal antibodies, with no cross-reactivity against the tested 2,4-D analogs nih.gov.
Commercially available immunoassay test kits provide a screening method for 2,4-D in soil and water matrices epa.gov. These kits use an enzyme-2,4-D conjugate that competes with the 2,4-D in the sample for binding to an immobilized antibody epa.gov. The result is often a color change that can be compared to a reference standard to estimate the concentration of 2,4-D epa.gov.
Biosensor Development for Detection
The development of biosensors offers a promising avenue for the rapid, sensitive, and potentially on-site detection of this compound and related compounds. Biosensors integrate a biological recognition element with a physical transducer to generate a measurable signal in the presence of the target analyte.
Electrochemical biosensors have been a significant area of research for 2,4-D detection. These biosensors can be based on various principles, including the use of molecularly imprinted polymers (MIPs) or antibody-based recognition nih.gov. One study reported the development of an electrochemical biosensor to monitor the interaction between 2,4-D and DNA, with a detection limit of 2.85 µg/mL nih.gov. Another approach involved modifying a glassy carbon electrode with silver, manganese oxide nanoparticles, and a polymer for the electrochemical detection of 2,4-D deswater.com.
Whole-cell biosensors are another innovative approach. A genetically-engineered biosensor using Agrobacterium tumefaciens has been constructed for the detection of 2,4-D nih.gov. This biosensor utilizes a regulatory protein that responds to the presence of 2,4-D, leading to the expression of a reporter gene nih.gov. Through directed evolution, the detection limit of this biosensor for phenoxyacetic acid herbicides, including 2,4-D, was improved to 1.56 µM nih.gov. This whole-cell biosensor was also shown to be stable for 30 days when stored at 4°C nih.gov.
Immunosensors, which combine the specificity of antibodies with a transducer, have also been developed. An evanescent wave all-fiber immunosensor was created for the sensitive and rapid detection of 2,4-D nih.gov. This immunosensor, based on an indirect competitive immunoreaction, achieved a detection limit of 0.07 µg/L and could be reused for over 100 assay cycles nih.gov.
Enzyme inhibition-based biosensors represent another class of biosensors for detecting environmental contaminants like 2,4-D nih.govresearchgate.net. These biosensors measure the inhibition of an enzyme's activity by the target analyte. For instance, biosensors based on the inhibition of alkaline phosphatase have been developed for the detection of 2,4-D nih.gov.
The table below provides a summary of different biosensors developed for the detection of 2,4-D.
| Biosensor Type | Recognition Element | Transducer | Limit of Detection (LOD) | Reference(s) |
| Electrochemical | DNA | Pencil Graphite Electrode | 2.85 µg/mL | nih.gov |
| Whole-cell | CadR regulator from Bradyrhizobium sp. | FGE-sulfatase reporter gene | 1.56 µM | nih.gov |
| Immunosensor | 2,4-D Antibody | Evanescent wave all-fiber | 0.07 µg/L | nih.gov |
| Enzyme Inhibition | Alkaline Phosphatase | Electrochemical | Not specified | nih.gov |
Method Validation and Quality Control
The validation of analytical methods is crucial to ensure the reliability and accuracy of data generated for the detection and quantification of this compound and its related compounds. This process involves evaluating several key performance parameters.
Sensitivity refers to the capability of an analytical method to discriminate between small differences in analyte concentration. Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
For HPLC methods used to analyze 2,4-D, LODs and LOQs have been reported in various matrices. One study determined the LOD to be 0.45 µg/mL and the LOQ to be 2 µg/mL in water, sediment, and soil researchgate.net. Another HPLC method for soil samples reported an LOD of 0.005 ppm and an LOQ of 0.010 ppm oup.com. In a method for determining 2,4-D and its metabolite 2,4-DCP in soil, the LODs were 0.03 and 0.02 mg/kg, respectively, with an LOQ of 0.1 mg/kg for both compounds unesp.br.
In a method validation study for the analysis of 2,4-D and its metabolites in water using LC/MS/MS and GC/MS, the LOQ for all analytes was 0.10 µg/L, and the LOD was 0.03 µg/L epa.gov. However, this study noted significant interferences in the matrix controls for 2,4-D, which can affect the specificity of the method epa.gov.
Immunoassays also undergo validation for these parameters. A fluorescence polarization immunoassay for 2,4-D reported a detection limit of 10 ng/mL publichealthtoxicology.com. An evanescent wave all-fiber immunosensor demonstrated a high sensitivity with a detection limit of 0.07 µg/L for 2,4-D nih.gov. The specificity of immunoassays is often assessed by testing for cross-reactivity with structurally similar compounds nih.govnih.govnih.gov.
Inter-laboratory comparisons, also known as proficiency testing, are essential for assessing the reproducibility and comparability of analytical methods across different laboratories. An Independent Laboratory Validation (ILV) of an analytical method for 2,4-D and its metabolites in water was conducted to verify the performance of the method developed by the primary laboratory epa.gov. Such validations are crucial for ensuring that a method is robust and can be successfully transferred between laboratories.
Data harmonization, the process of ensuring that data from different sources are comparable, is important in environmental monitoring to allow for the combination and comparison of data from various studies and locations acs.org. This can involve standardizing analytical methods, quality control procedures, and data reporting formats. For widespread contaminants like 2,4-D, harmonized methodologies for urban soil surveys have been suggested to facilitate comprehensive risk assessments acs.org.
Environmental Monitoring and Surveillance Strategies
Monitoring and surveillance programs are essential for understanding the occurrence, distribution, and potential environmental impact of this compound and its parent compound, 2,4-D. These strategies often involve the systematic collection and analysis of samples from various environmental compartments.
2,4-D has been frequently detected in rivers, streams, and air samples through monitoring programs researchgate.net. In Canada, monitoring data from various provinces have shown the presence of 2,4-D in drinking water, with method detection limits ranging from 0.005 to 1.0 µg/L canada.ca. For example, in Saskatchewan, the maximum detected concentration of 2,4-D in water samples between 2001 and 2020 was 12 µg/L canada.ca. In the United States, reported levels of 2,4-D in drinking water supplies have generally been below 0.5 µ g/litre who.int.
Due to its use in agriculture and for residential weed control, 2,4-D can enter the environment through various pathways, including runoff from treated lands and spray drift cdc.govnih.gov. Its high water solubility and low organic carbon adsorption coefficient mean it can readily leach into groundwater, especially in soils with low organic content canada.ca. The persistence of 2,4-D in the environment varies, with a relatively rapid aerobic biodegradation in soil and water, but it is more persistent under anaerobic conditions cdc.govcanada.ca.
Environmental monitoring strategies rely on robust analytical methods to detect 2,4-D at environmentally relevant concentrations. Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive method for the determination of 2,4-D, though it requires a derivatization step researchgate.net. HPLC methods with UV detection are also commonly used researchgate.net. The development of rapid and portable methods, such as immunoassays and biosensors, is beneficial for on-site screening and monitoring nih.govnih.gov.
A review of biomonitoring studies indicates that in the general population, exposure to 2,4-D is at or near the level of detection nih.gov. Higher levels of exposure are typically found in occupational settings nih.gov.
Toxicological Studies and Health Effects Research
Mechanisms of Toxicity
The toxic action of 2,4-D and its derivatives is multifaceted, involving complex interactions within biological systems. While its herbicidal effect is well-understood, its mode of action in non-target organisms, including mammals, involves alterations to fundamental cellular processes. These mechanisms include damage to cell membranes, interference with cellular metabolism, and the uncoupling of oxidative phosphorylation orst.edu.
At the cellular level, 2,4-D has been shown to induce significant structural and functional damage. It alters the integrity of cellular membranes and can inhibit enzymatic complexes crucial for electron transfer and oxidative phosphorylation globalsciencebooks.info. In neuronal cells, exposure to 2,4-D leads to a dose-dependent inhibition of neurite extension, which is associated with a significant reduction in both dynamic and stable microtubules nih.gov. This disruption of the cytoskeleton is also accompanied by the disorganization of the Golgi apparatus, a key organelle for protein and lipid processing and transport nih.gov. Studies have also noted that 2,4-D can bind to proteins, which may lead to disruptions in cell function pjoes.com.
A primary mechanism of 2,4-D toxicity involves the induction of oxidative stress through the generation of reactive oxygen species (ROS) pjoes.comresearchgate.net. Exposure to 2,4-D leads to the overproduction of superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂), contributing to cellular damage researchgate.net. This increase in free radicals can lead to lipid peroxidation, depletion of cellular energy molecules like ATP and NADPH, and a reduction in glutathione (B108866) (GSH) concentrations pjoes.com. The generation of ROS and the resulting oxidative stress are considered key factors in the cellular damage and cell death observed following exposure to 2,4-D pjoes.comresearchgate.net.
Table 1: Research Findings on Oxidative Stress Induction by 2,4-D
| Finding | Organism/Model | Reference |
| Increased generation of free radicals, lipid peroxidation, and depletion of ATP, NADPH, and GSH. | General finding | pjoes.com |
| Herbicidal activity linked to increased production of reactive oxygen species. | Plants | researchgate.net |
| Overproduction of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). | Pea (Pisum sativum L.) leaves | researchgate.net |
| Induces oxidative stress and/or depletes antioxidants in vitro and in vivo. | Various | researchgate.net |
The genotoxic and mutagenic potential of 2,4-D and its derivatives is a subject of ongoing research, with some conflicting findings. Several studies suggest that 2,4-D can cause mutagenic changes in cellular DNA, including homologous recombination, chromosome aberrations, sister chromatid exchange, and an increase in DNA-strand breaks pjoes.com. Research has demonstrated that both acute and chronic exposure to 2,4-D can lead to genotoxic effects nih.gov. For instance, increased genetic damage was observed in Chinese Hamster Ovary (CHO-K1) cells exposed to 2,4-D unlp.edu.ar. However, other studies investigating specific derivatives, such as an ester (2,4-D 2-butoxyethylester) and two salts (2,4-D isopropylamine (B41738) and 2,4-D triisopropanolamine), found no evidence of genotoxicity in cultured mammalian cells for the induction of chromosomal aberrations or forward mutations nih.gov.
2,4-D has been shown to induce cell death through the activation of apoptosis, or programmed cell death unlp.edu.ar. The apoptotic process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways unlp.edu.aryoutube.com. Research indicates that 2,4-D can trigger apoptosis by altering the mitochondrial membrane potential and initiating caspase-dependent reactions pjoes.com. Exposure to 2,4-D has been shown to induce mitochondria dysfunction, including the loss of mitochondrial membrane potential, the release of cytochrome c into the cytosol, and changes in the expression of Bcl-2 family proteins nih.gov. This leads to the activation of caspases, which are the key executioners of apoptosis, ultimately resulting in controlled cell death nih.govyoutube.com. Studies have demonstrated an increase in both early and late apoptotic cells following treatment with 2,4-D unlp.edu.ar.
Table 2: Key Events in 2,4-D-Induced Apoptosis
| Event | Cellular Location | Consequence | Reference |
| Mitochondrial Membrane Potential Loss | Mitochondria | Disruption of mitochondrial function | pjoes.comnih.gov |
| Cytochrome C Release | Mitochondria to Cytosol | Activation of apoptosome complex | youtube.comnih.gov |
| Caspase Activation | Cytosol | Execution of programmed cell death | pjoes.comnih.gov |
| Increase in Apoptotic Cells | Whole Cell | Cell elimination | unlp.edu.ar |
Exposure to 2,4-D can significantly disrupt cellular metabolism and signaling. It is known to interfere with cellular metabolism involving acetyl-coenzyme A and to uncouple oxidative phosphorylation, the primary process for ATP production orst.edu. Studies have shown that 2,4-D can inhibit the activity of mitochondrial enzymes, leading to a depletion of cellular ATP levels and compromising the energy supply for hepatic cells mdpi.com. Furthermore, 2,4-D affects enzymes related to the metabolism of foreign substances (xenobiotics), such as those in the cytochrome P450 family and glutathione S-transferase (GST) mdpi.com. Ethanol (B145695), a related compound, has been shown to impair various signaling pathways essential for the migration and survival of neurons, including those mediated by NMDA, BDNF/TrkB, and IGF/IGFR researchgate.net.
2,4-D and related compounds can interact with and alter the properties of cell membranes. The herbicide has been found to alter cellular membrane integrity globalsciencebooks.info. Studies using human erythrocytes have shown that 2,4-D interacts with the outer monolayer of the cell membrane, inducing significant changes in cell shape nih.gov. Alcohols like ethanol are known to increase membrane permeability by interacting with the phospholipid bilayer, reducing its stability and breaking down its barrier properties ijsred.com. Molecular dynamics simulations have shown that ethanol can make lipid bilayers more fluid and permeable, with ethanol molecules able to penetrate the membrane researchgate.net. This interaction involves the formation of hydrogen bonds between ethanol and lipids, which in turn affects the ordering of the hydrocarbon chains within the membrane researchgate.net.
Carcinogenicity and Epidemiological Studies
The carcinogenic potential of phenoxy herbicides, particularly the closely related compound 2,4-Dichlorophenoxyacetic acid (2,4-D), has been the subject of numerous epidemiological and toxicological studies. As 2-(2,4-Dichlorophenoxy)ethanol is a derivative of 2,4-D, the findings from these studies provide the most relevant, albeit indirect, information regarding its potential carcinogenicity.
Non-Hodgkin's Lymphoma (NHL): The association between exposure to 2,4-D and the risk of developing non-Hodgkin's lymphoma has been extensively investigated, with inconsistent results across various studies. A meta-analysis of 12 observational studies found a summary relative risk for NHL of 1.38 for individuals ever exposed to 2,4-D compared to those never exposed. nih.govfrontiersin.org When the analysis focused on highly exposed groups, the summary relative risk increased to 1.73. nih.govfrontiersin.org Another study involving Kansas farmworkers reported that farmers exposed to phenoxy herbicides like 2,4-D for more than 20 days per year had a significantly higher risk of developing NHL. frontiersin.org
However, other comprehensive reviews and meta-analyses have not found a consistent association. One meta-analysis of nine NHL studies concluded that 2,4-D was not associated with an increased risk of NHL. nih.gov The U.S. EPA has also evaluated the data on multiple occasions and concluded that the evidence is not sufficient to establish a causal relationship between 2,4-D exposure and NHL. frontiersin.org
Prostate Cancer: The potential link between 2,4-D exposure and prostate cancer is also an area of active research with mixed findings. A recent study leveraging data from the National Health and Nutrition Examination Survey (NHANES) found that increasing exposure to 2,4-D was associated with a higher odds of a prostate cancer diagnosis. scielo.brmdpi.com Specifically, individuals in the highest quartile of 2,4-D exposure had significantly higher odds of a prostate cancer diagnosis compared to those in the lowest quartile. scielo.brmdpi.com Another recent study also identified 2,4-D as one of several pesticides consistently associated with an elevated risk of prostate cancer at the county level in the United States. researchgate.netresearchgate.net
Conversely, a meta-analysis of two prostate cancer studies did not find a statistically significant association between 2,4-D exposure and prostate cancer risk. nih.gov These conflicting findings highlight the complexity of establishing a definitive link and underscore the need for further research to clarify the potential role of 2,4-D exposure in the development of prostate cancer.
Table 2: Summary of Epidemiological Findings for 2,4-D and Cancer Risk
| Cancer Type | Study Type | Key Findings | Conclusion | Reference |
|---|---|---|---|---|
| Non-Hodgkin's Lymphoma | Meta-analysis | Summary Relative Risk of 1.38 (Ever vs. Never Exposed) and 1.73 (Highly Exposed) | Suggests an association, particularly with high exposure | nih.govfrontiersin.org |
| Non-Hodgkin's Lymphoma | Meta-analysis | Relative Risk of 0.97 | Does not support an association | nih.gov |
| Prostate Cancer | Cross-sectional (NHANES data) | Odds Ratio of 3.46 for highest vs. lowest exposure quartile | Implicates 2,4-D exposure in prostate cancer risk | scielo.brmdpi.com |
| Prostate Cancer | Ecological Study | Consistent association between county-level 2,4-D use and prostate cancer incidence | Suggests a link between 2,4-D and prostate cancer | researchgate.netresearchgate.net |
| Prostate Cancer | Meta-analysis | Relative Risk of 1.32 (not statistically significant) | Does not support an association | nih.gov |
Peroxisome proliferators are a class of chemicals that can induce the proliferation of peroxisomes, membrane-bound organelles in the cytoplasm of eukaryotic cells. This effect has been linked to tumorigenesis in the liver of rodents, although its relevance to humans is a subject of debate.
Studies in male Wistar rats have shown that 2,4-D can act as a peroxisome proliferator. oup.com When administered daily, 2,4-D induced the proliferation of hepatic peroxisomes, an effect similar to that of the hypolipidemic drug and known peroxisome proliferator, clofibrate. oup.com This was accompanied by an increase in the activity of certain hepatic enzymes like carnitine acetyltransferase and catalase. oup.com
In a study designed to investigate the modulating action of various peroxisome proliferators on liver tumor induction in rats, 2,4-D was evaluated for its tumor-promoting activity. sigmaaldrich.com In this initiation-selection-promotion protocol, while other potent peroxisome proliferators like nafenopin (B1677897) and perfluorooctanoic acid (PFOA) significantly increased the incidence of hepatocellular carcinoma, no cancers were observed in the control group or the group treated with 2,4-D. sigmaaldrich.com The study also found that 2,4-D was much less active in inducing peroxisomal fatty acid oxidation compared to nafenopin and PFOA. sigmaaldrich.com These results suggest that while 2,4-D is a weak peroxisome proliferator, it did not demonstrate tumor-promoting activity in the rat liver under the conditions of this specific study.
Adaptation and Resistance to Toxicity
Organisms, from microbes to plants, have developed mechanisms to adapt and become resistant to the toxic effects of xenobiotic compounds, including phenoxy herbicides like 2,4-D. These mechanisms are crucial for the persistence and survival of these organisms in contaminated environments and have significant implications for agriculture and bioremediation.
The biodegradation of 2,4-D by soil microorganisms is a well-documented phenomenon and a primary route of its dissipation in the environment. This process is a key example of microbial adaptation to a synthetic chemical.
Numerous bacterial and fungal strains capable of degrading 2,4-D have been isolated and identified from various environments. nih.govscielo.br These microorganisms can utilize 2,4-D as a sole source of carbon and energy. scielo.br The adaptation mechanism is primarily enzymatic. The biodegradation pathway often begins with the cleavage of the ether linkage by an α-ketoglutarate-dependent 2,4-D dioxygenase, an enzyme encoded by the tfdA gene. nih.gov This initial step is followed by a series of enzymatic reactions that break down the aromatic ring, eventually funneling the metabolites into central metabolic pathways like the tricarboxylic acid cycle. nih.gov
The genes responsible for this degradation, often referred to as tfd genes, have been extensively studied, particularly in bacteria like Cupriavidus necator JMP134. nih.gov These genes are often located on plasmids, which can be transferred between different bacterial species, facilitating the spread of this adaptive trait within the microbial community. The application of 2,4-D to soil can lead to a significant and rapid increase in the population of 2,4-D-degrading bacteria and a corresponding increase in the abundance of tfdA gene copies, demonstrating a strong selective pressure and adaptive response. oup.comconicet.gov.ar
Table 3: Examples of Microorganisms Capable of Degrading 2,4-D
| Microorganism Genus | Type | Key Degradation Genes/Enzymes | Reference |
|---|---|---|---|
| Cupriavidus | Bacteria | tfd gene cluster (e.g., tfdA, tfdB) | nih.govnih.gov |
| Pseudomonas | Bacteria | tfd genes | nih.govnih.gov |
| Sphingomonas | Bacteria | - | nih.gov |
| Acinetobacter | Bacteria | - | scielo.br |
| Stenotrophomonas | Bacteria | - | scielo.br |
| Flavobacterium | Bacteria | - | scielo.br |
| Penicillium | Fungus | - | scielo.br |
Just as microorganisms have evolved to degrade 2,4-D, some weed species have developed resistance to its herbicidal effects, posing a significant challenge in agriculture. The primary mechanisms of resistance in plants are categorized as non-target-site resistance (NTSR).
One of the main NTSR mechanisms is the enhanced metabolism of the herbicide. frontiersin.orgmdpi.com Resistant plants are able to detoxify 2,4-D more rapidly than susceptible plants. This rapid metabolism prevents the herbicide from reaching its target sites in sufficient concentrations to cause phytotoxicity. Studies have shown that in resistant weeds like Amaranthus tuberculatus (common waterhemp) and Papaver rhoeas (corn poppy), the half-life of 2,4-D is significantly shorter than in susceptible biotypes. frontiersin.orgresearchgate.net This enhanced metabolism is often mediated by cytochrome P450 monooxygenases, a large family of enzymes involved in the detoxification of various xenobiotics. mdpi.comresearchgate.netnih.gov The role of these enzymes is supported by studies where the application of a cytochrome P450 inhibitor, such as malathion, can reverse the resistance and make the resistant plants susceptible to 2,4-D again. frontiersin.orgmdpi.com
Another important NTSR mechanism is reduced translocation . mdpi.comresearchgate.net In some resistant plants, the movement of 2,4-D from the leaves where it is applied to other parts of the plant, particularly the meristematic tissues where it exerts its herbicidal action, is restricted. This prevents the accumulation of the herbicide at its site of action.
It is noteworthy that in many cases, multiple resistance mechanisms can coexist within the same plant or population. For example, some populations of Papaver rhoeas have been found to exhibit both enhanced metabolism and reduced translocation of 2,4-D. frontiersin.org The specific mechanisms and their relative importance can vary among different weed species. mdpi.com
Human Health Risk Assessment
The human health risk assessment for this compound is intrinsically linked to its rapid hydrolysis to 2,4-dichlorophenoxyacetic acid (2,4-D) both in the environment and within the human body. Consequently, the vast body of toxicological data and health assessments for 2,4-D is considered directly relevant to understanding the potential risks associated with exposure to this compound. The assessment follows a standard framework that includes hazard identification, dose-response assessment, exposure assessment, and risk characterization.
Human exposure to this compound, primarily through products containing 2,4-D esters, can occur through several pathways. The primary routes of exposure for the general population and occupational workers include dermal contact, inhalation, and ingestion.
Occupational Exposure: Individuals involved in the manufacturing, formulation, and application of herbicides containing this compound are at the highest risk of exposure. Dermal contact is the most significant route of exposure for these workers, although inhalation of spray mists and aerosols can also be a contributing factor. Accidental ingestion through hand-to-mouth contact is another potential, albeit less common, route.
Residential and General Population Exposure: The general public may be exposed to this compound through the use of "weed-and-feed" fertilizers and other herbicide products on residential lawns. Exposure can occur during and after application.
Dermal Contact: Direct skin contact with the product during application or by touching treated lawns, turf, or plants before the spray has dried is a primary exposure route. Children may have increased exposure due to playing on treated lawns and hand-to-mouth activities. Pets can also carry the substance indoors on their fur or paws.
Inhalation: Inhalation of spray drift during application or vapors from treated surfaces can lead to exposure. Indoor air can become contaminated through vapor intrusion or by tracking the substance in from outdoors.
Ingestion: Ingestion of contaminated food and drinking water is another potential pathway for the general population. While residues in food are generally low, contamination of surface and groundwater can occur through agricultural runoff.
Table 1: Potential Exposure Scenarios for this compound
| Population Group | Scenario | Primary Exposure Route(s) | Contributing Factors |
|---|---|---|---|
| Occupational Workers | Manufacturing, formulation, and application of herbicides. | Dermal, Inhalation | Handling of concentrates, mixing/loading, application equipment, cleaning of equipment. |
| Residential Users | Application of lawn care products. | Dermal, Inhalation | Mixing and applying products, re-entry into treated areas before spray has dried. |
| General Population (Adults) | Living in or near treated areas (agricultural or residential). | Dermal, Inhalation, Ingestion | Spray drift, contact with treated surfaces, consumption of contaminated food or water. |
| General Population (Children) | Playing on or near treated lawns and recreational areas. | Dermal, Ingestion (hand-to-mouth) | Increased contact with treated surfaces, specific play behaviors. |
Biomonitoring for exposure to this compound focuses on the detection of its principal metabolite, 2,4-D, in the urine. Esters of 2,4-D, such as this compound, are rapidly hydrolyzed to the parent acid, 2,4-D, in the body. Therefore, the measurement of urinary 2,4-D is the most reliable biomarker of exposure.
The human body efficiently excretes 2,4-D, with a significant portion being eliminated in the urine unchanged within a few days of exposure. Studies on human volunteers have shown that after an oral dose, a large percentage of 2,4-D is excreted in the urine within 96 hours.
Analytical methods for detecting 2,4-D in urine are well-established and include:
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive and specific method often used for the quantification of 2,4-D in biological samples.
High-Performance Liquid Chromatography (HPLC): Another common technique for the separation and quantification of 2,4-D.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive method for detecting low levels of 2,4-D.
While urinary 2,4-D is a reliable biomarker of exposure, biomarkers of effect are less specific. Some studies have investigated changes in lymphocyte proliferation and the frequency of micronuclei in human lymphocytes as potential, though not definitive, biomarkers of effect following exposure to 2,4-D.
Table 2: Biomarkers for this compound Exposure
| Biomarker Type | Biomarker | Biological Matrix | Significance |
|---|---|---|---|
| Biomarker of Exposure | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Urine | Indicates recent exposure to this compound and other 2,4-D derivatives. |
| Potential Biomarkers of Effect (Research) | Lymphocyte proliferation | Blood (Lymphocytes) | Investigated as a possible indicator of an immune response to 2,4-D exposure. |
| Micronucleus frequency | Blood (Lymphocytes) | Studied as a potential marker of chromosomal damage. |
The public health implications of exposure to this compound are evaluated based on the toxicity of 2,4-D. Regulatory agencies worldwide have established acceptable daily intake (ADI) and reference dose (RfD) values for 2,4-D to protect the public from adverse health effects. These values are based on extensive toxicological studies in animals.
Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) periodically review the safety of 2,4-D and its derivatives. These reviews consider the entire body of scientific evidence, including epidemiological studies and animal toxicity data, to assess the potential risks to human health and the environment.
The International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans" (Group 2B), based on limited evidence in humans and experimental animals. Other regulatory agencies have concluded that the available evidence does not support a causal link between 2,4-D exposure and cancer at the levels people are typically exposed to.
Public health recommendations focus on minimizing exposure through safe handling practices for occupational workers and adherence to label instructions for residential users. This includes the use of personal protective equipment (PPE) by applicators and avoiding entry into treated areas until the spray has dried.
Q & A
Q. What are the optimal synthetic routes for 2-(2,4-Dichlorophenoxy)ethanol, and how can purity be ensured?
While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous methods for chlorophenoxy derivatives (e.g., esters) involve acid-catalyzed reactions. For instance, 2,4-dichlorophenoxy acetate synthesis uses 2,4-dichlorobenzoic acid, methanol, and sulfuric acid under reflux, followed by recrystallization . Adapting this, this compound could be synthesized via nucleophilic substitution of 2,4-dichlorophenol with ethylene glycol derivatives. Purity validation should include techniques like NMR for structural confirmation and HPLC for quantitative analysis .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Based on structurally similar chlorophenoxy compounds (e.g., propionic acid derivatives), this compound should be treated as a potential carcinogen. Key precautions include:
- Use of PPE (gloves, goggles, lab coats) and working in a fume hood to avoid inhalation/skin contact .
- Storage in airtight containers away from oxidizing agents (e.g., peroxides, chlorates) and metals/moisture to prevent reactive decomposition .
- Emergency protocols for spills (e.g., neutralization with alkaline solutions) and immediate medical attention for exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological data for chlorophenoxy compounds?
Discrepancies in carcinogenicity studies (e.g., limited evidence in animal models vs. inconclusive human data) require a tiered approach:
- Replication : Follow OECD guidelines for chronic toxicity assays, using standardized doses and exposure durations .
- Mechanistic studies : Conduct metabolomics to identify species-specific metabolic pathways (e.g., cytochrome P450 activation) .
- Dose-response analysis : Compare cytotoxicity across cell lines (e.g., lung vs. liver) to assess tissue-specific risks .
Q. Which advanced chromatographic methods are suitable for quantifying this compound in environmental matrices?
Capillary liquid chromatography (cLC) with gradient elution and UV detection has been validated for chlorophenoxy herbicides like 2,4-DP, achieving detection limits of 0.1 µg/L . For ethanol derivatives, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is recommended. Method validation should include:
Q. What experimental designs best assess the environmental persistence of this compound?
Modified OECD 307 guidelines can evaluate biodegradation and photolysis:
- Aerobic soil studies : Use 14C-labeled compound to track mineralization (CO2 evolution) under controlled humidity (40–60% WHC) .
- Hydrolysis/photolysis : Test stability at pH 4–9 and under UV light (λ >290 nm), with LC-MS/MS metabolite profiling .
- QSAR modeling : Predict degradation pathways (e.g., hydroxylation, dechlorination) and validate with experimental DT50 values .
Methodological Notes
- Synthesis : Adapt esterification protocols (e.g., sulfuric acid catalysis) with ethylene glycol, ensuring stoichiometric excess of 2,4-dichlorophenol .
- Analytical validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects in HPLC .
- Toxicity testing : Use Ames tests for mutagenicity screening and in vivo models (e.g., rodent carcinogenicity assays) for risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
